

4-Hydroxy-2-methylbenzoic Acid: A Technical Guide to Safety and Hazards

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

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Introduction

4-Hydroxy-2-methylbenzoic acid (CAS No. 578-39-2), also known as 4-hydroxy-o-toluic acid or 4,2-cresotic acid, is a substituted benzoic acid derivative. Its structural similarity to other phenolic compounds and benzoates necessitates a thorough understanding of its safety and hazard profile for professionals handling this chemical in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, hazard classifications, and relevant experimental methodologies. The information presented herein is a synthesis of data from safety data sheets, toxicological databases, and scientific literature. It is crucial to note that for certain toxicological endpoints, data for the parent compound, 4-hydroxybenzoic acid, is used as a surrogate for read-across analysis due to the limited availability of specific data for **4-Hydroxy-2-methylbenzoic acid**.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

GHS Pictograms

GHS Pictograms

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements for **4-Hydroxy-2-methylbenzoic acid**.

Table 1: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[1] [2]
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage[1][2]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[3]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation[2][3]

Table 2: GHS Precautionary Statements

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264	Wash skin thoroughly after handling.[3]	
P270	Do not eat, drink or smoke when using this product.[3]	
P271	Use only outdoors or in a well-ventilated area.[3]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.[3]	
Response	P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.[3]	
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]	
P310	Immediately call a POISON CENTER or doctor/physician.	
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly

closed.[\[4\]](#)

P405

Store locked up.[\[4\]](#)

Disposal

P501

Dispose of contents/container
to an approved waste disposal
plant.[\[4\]](#)

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for **4-Hydroxy-2-methylbenzoic acid** is provided in the tables below.

Table 3: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[5]
Molecular Weight	152.15 g/mol	
Melting Point	177-181 °C	
Flash Point	Not applicable	
Form	Solid	

Table 4: Toxicological Data

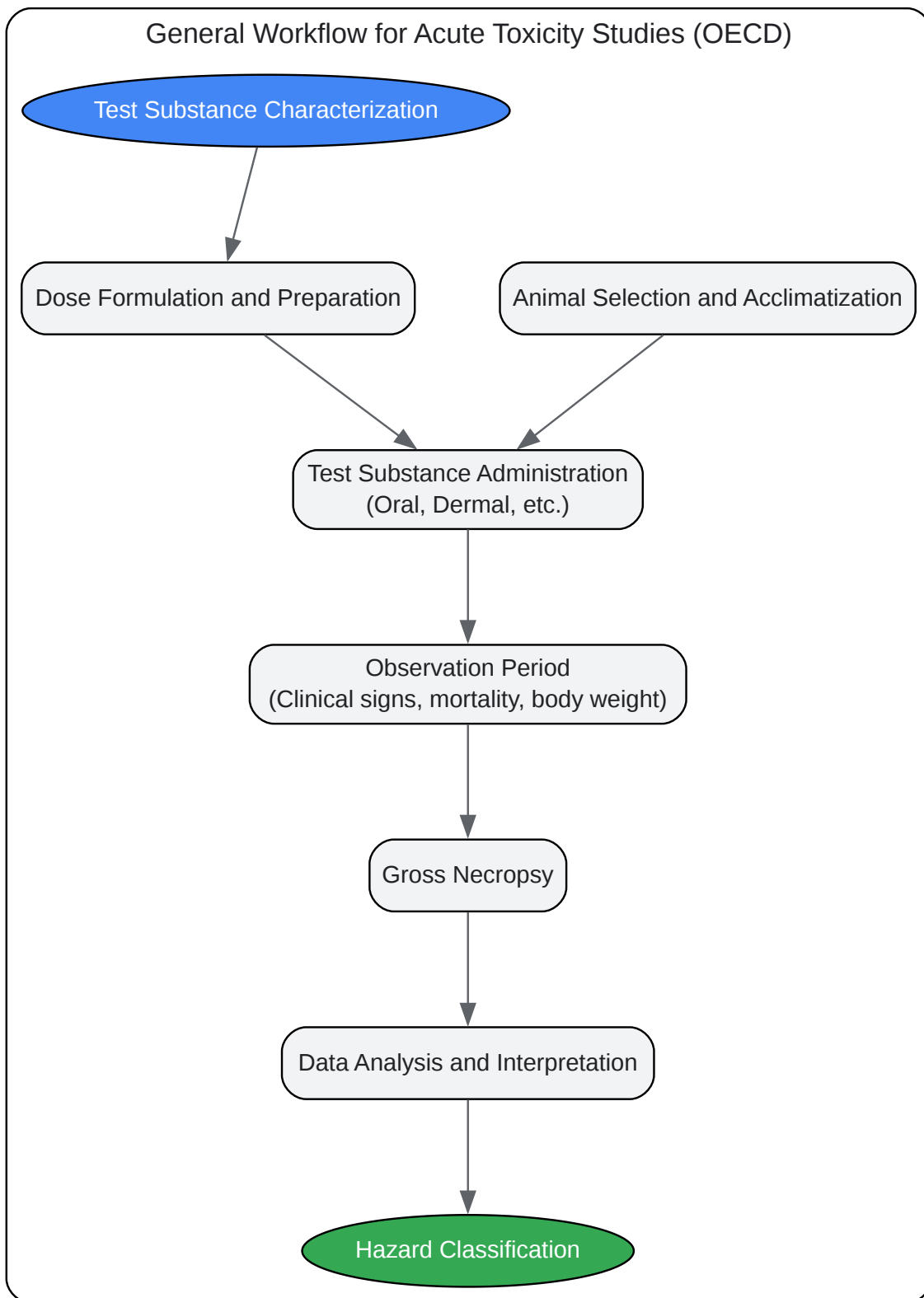
Endpoint	Species	Route	Value	Source
Acute Toxicity				
LD50	Mouse	Oral	2200 mg/kg	[6]
LD50 (read-across from 4-hydroxybenzoic acid)	Rat	Oral	>10,000 mg/kg	[4][7]
LD50 (read-across from 4-hydroxybenzoic acid)	Rabbit	Dermal	>2000 mg/kg	[4]
Irritation/Corrosion				
Skin Irritation	Rabbit	Dermal	Causes skin irritation	[3]
Eye Irritation	Causes serious eye damage	[1][2]		
Sensitization				
Skin Sensitization (read-across from 4-hydroxybenzoic acid)	Guinea pig	Dermal	Mild sensitizer	[8]
Repeated Dose Toxicity				
NOAEL (read-across from 4-hydroxybenzoic acid)	Rat	Oral	$\geq 1,000$ mg/kg/day	[4]
Genotoxicity				

Ames Test (read-across from 4-hydroxybenzoic acid)	In vitro	Negative	[8]
Chromosomal Aberration Test (read-across from 4-hydroxybenzoic acid)	In vitro	Negative	[8]
Carcinogenicity	No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. [4]		
Reproductive Toxicity			
(read-across from 4-hydroxybenzoic acid)	Rat	Oral	No adverse effects observed up to 1000 mg/kg/day [8]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

General Experimental Workflow for Acute Toxicity Testing



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General workflow for acute toxicity studies.

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance following oral administration.[6]

- Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[9] The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.[6]
- Sighting Study: An initial "sighting study" with single animals is conducted to determine the appropriate starting dose for the main study.[10]
- Main Study: Groups of at least 5 animals are dosed. Depending on the outcome (evident toxicity or no effects), the dose for the next group is adjusted up or down.[6]
- Observations: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[9]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

OECD 402: Acute Dermal Toxicity

This guideline is used to assess the potential hazards of a substance following a single dermal application.

- Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats, rabbits, or guinea pigs) and held in place with a porous gauze dressing for 24 hours.
- Limit Test: A single dose of 2000 mg/kg is typically used to determine if the substance has low dermal toxicity. If no mortality is observed, no further testing is required.

- Full Study: If toxicity is observed in the limit test, a full study with multiple dose groups is conducted to determine the LD50.
- Observations: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.

OECD 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[\[11\]](#)

- Principle: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) of a single albino rabbit.[\[11\]](#)[\[12\]](#)
- Exposure: The substance is held in contact with the skin for up to 4 hours.[\[12\]](#)
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and periodically for 14 days.[\[11\]](#)
- Sequential Testing: The test is initially performed on one animal. If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[\[11\]](#)

OECD 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or corrosion.[\[8\]](#)

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit; the other eye serves as a control.[\[13\]](#)
- Procedure: After application, the eyelids are held together for about one second. The eye is not washed out for at least 24 hours unless immediate corrosive effects are noted.[\[14\]](#)
- Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.[\[8\]](#)

- Animal Welfare: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[14]

Toxicokinetics and Potential Mechanisms of Toxicity

Metabolism and Excretion

Specific toxicokinetic data for **4-Hydroxy-2-methylbenzoic acid** in mammals is limited. However, studies on related compounds provide some insights. Benzoic acid and its derivatives are generally well-absorbed orally. Dermal absorption of 4-hydroxybenzoic acid in rats has been reported to be very low.[6]

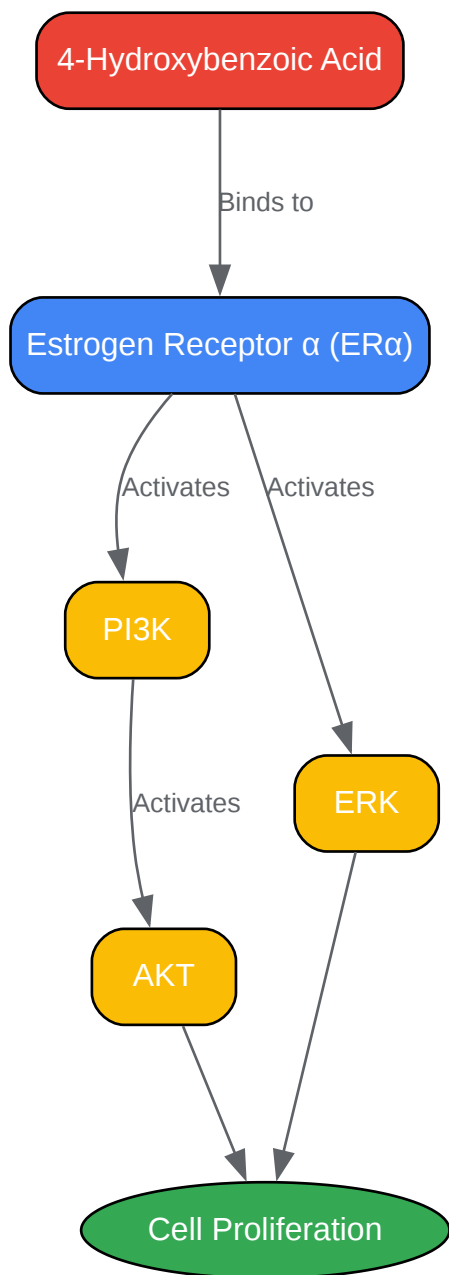
In a study on the anaerobic metabolism of m-cresol, **4-Hydroxy-2-methylbenzoic acid** was identified as a transient intermediate.[15] Another study on the metabolism of 2,4-toluenediamine in rats and mice, which has a similar substitution pattern, identified 4-acetylamino-2-aminobenzoic acid as a major metabolite, suggesting that N-acetylation and oxidation of the methyl group are potential metabolic pathways.[16]

Potential for Endocrine Disruption

While there are no direct studies on the endocrine-disrupting properties of **4-Hydroxy-2-methylbenzoic acid**, its structural analog, 4-hydroxybenzoic acid (a metabolite of parabens), has been shown to exhibit estrogenic activity.

- Mechanism of Action (4-hydroxybenzoic acid): Studies have demonstrated that 4-hydroxybenzoic acid can bind to the estrogen receptor α (ER α).[1] This binding can initiate a signaling cascade, leading to the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7).[1] The proposed signaling pathway involves the phosphorylation and activation of several key proteins.[1]

Proposed Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid



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Proposed signaling pathway for 4-hydroxybenzoic acid.

It is plausible that **4-Hydroxy-2-methylbenzoic acid** could also interact with hormone receptors, although the presence of the additional methyl group may alter its binding affinity

and subsequent biological activity. Further research is required to determine the specific endocrine-disrupting potential of **4-Hydroxy-2-methylbenzoic acid**.

Summary and Conclusions

4-Hydroxy-2-methylbenzoic acid is a chemical that presents several hazards that require careful management in a laboratory or industrial setting. It is classified as harmful if swallowed, causes serious eye damage, and causes skin and respiratory irritation. The available toxicological data, supplemented by read-across from its parent compound 4-hydroxybenzoic acid, suggests low potential for genotoxicity, carcinogenicity, and reproductive toxicity at doses tested.

A significant area for further investigation is its potential as an endocrine disruptor. Based on the known estrogenic activity of 4-hydroxybenzoic acid, it is recommended that **4-Hydroxy-2-methylbenzoic acid** be handled with the appropriate precautions to minimize exposure until its specific endocrine effects are better understood.

Researchers, scientists, and drug development professionals should adhere to the recommended precautionary statements, including the use of appropriate personal protective equipment, to ensure safe handling of this compound.

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